Home > Products > Screening Compounds P9233 > GPR84 antagonist 8
GPR84 antagonist 8 -

GPR84 antagonist 8

Catalog Number: EVT-2618291
CAS Number:
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR84 antagonist 8 is a selective antagonist for GPR84 , a G protein-coupled receptor for medium-chain fatty acids . GPR84 is predominantly expressed in immune cells and plays significant roles in inflammation, fibrosis, and metabolism .

Chemical Reactions Analysis

GPR84 antagonist 8 effectively inhibits the action of 6-OAU in decreasing cAMP production in GPR84-CHO cells . To test GPR84 antagonist 8’s inhibition of the pro-inflammatory effects of GPR84 activation in macrophages, LPS pre-treated BMDMs are incubated with 10 µM GPR84 antagonist 8 for 30 min .

Overview

GPR84 antagonist 8, identified as a potent antagonist of the G protein-coupled receptor GPR84, has garnered interest for its potential therapeutic applications. GPR84 is implicated in various inflammatory conditions, making its antagonists valuable in drug development. This compound belongs to a class of 1,2,4-triazine derivatives and has been characterized for its high affinity and selectivity towards human GPR84.

Source

The discovery and characterization of GPR84 antagonist 8 stem from extensive research involving high-throughput screening and structure-activity relationship studies. Notably, the compound was developed through systematic modifications of lead structures identified in previous studies, such as those reported in the literature on GPR84 antagonists .

Classification

GPR84 antagonist 8 is classified under small molecule pharmaceuticals targeting G protein-coupled receptors. It specifically inhibits the activity of GPR84, which plays a role in mediating pro-inflammatory responses. The compound's efficacy is linked to its ability to modulate signaling pathways associated with various diseases, including metabolic disorders and chronic inflammation.

Synthesis Analysis

Methods

The synthesis of GPR84 antagonist 8 involves several key steps that include the formation of the triazine core structure. The general synthetic strategy utilized hydrazides derived from commercially available esters, which were refluxed with hydrazine in ethanol to yield the desired intermediates. These intermediates were then reacted with symmetrical and unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to form the triazine derivatives .

Technical Details

The synthesis process is characterized by:

  • Refluxing hydrazides: This step ensures complete conversion of esters into hydrazides.
  • Reaction with diketones: The choice of diketones influences the regioselectivity and yields of the triazine products.
  • Purification: Techniques such as supercritical fluid chromatography were employed to separate regioisomers effectively .
Molecular Structure Analysis

Structure

GPR84 antagonist 8 features a complex molecular structure characterized by a 1,2,4-triazine core substituted with various aryl groups. The structural formula includes multiple functional groups that enhance its binding affinity to the target receptor.

Data

The molecular weight and specific structural properties have been determined through techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide insights into the three-dimensional arrangement of atoms within the compound, crucial for understanding its interaction with GPR84 .

Chemical Reactions Analysis

Reactions

During its synthesis, GPR84 antagonist 8 undergoes several chemical reactions:

  • Formation of hydrazones: This reaction is critical for building the triazine framework.
  • Cyclization: The cyclization step leads to the formation of the triazine ring, which is essential for biological activity.
  • Functionalization: Post-synthesis modifications may occur to optimize pharmacokinetic properties.

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure high purity and yield of the final product. Reaction conditions such as temperature, time, and solvent choice are optimized based on preliminary experiments .

Mechanism of Action

Process

GPR84 antagonist 8 exerts its pharmacological effects by binding competitively to the GPR84 receptor, thereby inhibiting its activation by endogenous ligands such as medium-chain fatty acids. This competitive inhibition prevents downstream signaling pathways associated with inflammation.

Data

Binding assays have demonstrated that GPR84 antagonist 8 possesses a low nanomolar affinity for human GPR84, with an estimated pKipK_i value indicating strong receptor interaction . Functional assays further confirm its ability to reduce intracellular signaling events mediated by GPR84 activation.

Physical and Chemical Properties Analysis

Physical Properties

GPR84 antagonist 8 is characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Melting Point: Determined through differential scanning calorimetry.

Chemical Properties

Key chemical properties include:

Relevant data regarding these properties are crucial for formulation development and handling during research applications .

Applications

GPR84 antagonist 8 has potential applications in:

  • Pharmaceutical Development: As a candidate for treating inflammatory diseases such as asthma or metabolic syndrome.
  • Research Tools: Used in studies investigating the role of GPR84 in immune responses and metabolic regulation.
  • Drug Discovery: Serves as a lead compound for further optimization and development of more potent analogs.

The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its pharmacological profile for clinical use .

Introduction to GPR84 Antagonism in Immune Regulation

Role of G Protein-Coupled Receptor 84 in Proinflammatory Signaling Pathways

G protein-coupled receptor 84 activation initiates multiple intracellular signaling cascades that amplify inflammatory responses. As a Gαi-coupled receptor, G protein-coupled receptor 84 engagement reduces intracellular cyclic adenosine monophosphate levels while simultaneously activating phosphoinositide 3-kinase and mitogen-activated protein kinase pathways. These signaling events converge on key transcription factors that drive the expression of proinflammatory mediators. In macrophages exposed to lipopolysaccharide or other inflammatory stimuli, G protein-coupled receptor 84 activation (via agonist 6-n-octylaminouracil) significantly enhances phosphorylation of extracellular signal-regulated kinase, protein kinase B, and nuclear factor kappa-light-chain-enhancer of activated B cells subunit p65, leading to upregulated expression of tumor necrosis factor alpha, interleukin-6, monocyte chemoattractant protein-1, and other cytokines [1] [2] [7].

The critical role of G protein-coupled receptor 84 in myeloid cell function extends beyond cytokine production. Activation promotes phagocytic activity and chemotaxis in macrophages and neutrophils, contributing to inflammatory cell infiltration in tissues. In concanavalin A-induced immune-mediated liver injury models, G protein-coupled receptor 84 deficiency substantially reduces Kupffer cell activation and monocyte (CD11b⁺Ly6ClowLy6G⁻) infiltration into liver tissue. Mechanistically, G protein-coupled receptor 84 knockout mice exhibit significantly lower phosphorylation levels of signal transducer and activator of transcription 3, extracellular signal-regulated kinase, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, and nuclear factor kappa-light-chain-enhancer of activated B cells p65 following inflammatory challenge compared to wild-type controls. This broad suppression of proinflammatory signaling pathways directly links G protein-coupled receptor 84 activity to the amplification loop of immune-mediated tissue damage [1] [7].

Table 1: Key Proinflammatory Signaling Pathways Modulated by G Protein-Coupled Receptor 84 Activity

Signaling MoleculeActivation State in GPR84 ActivationDownstream EffectsExperimental Model
Extracellular Signal-Regulated KinaseIncreased phosphorylationEnhanced cytokine/chemokine productionBone marrow-derived macrophages [2]
Protein Kinase BIncreased phosphorylationCell survival, metabolic reprogrammingLipopolysaccharide-stimulated macrophages [2] [7]
Nuclear Factor Kappa B p65Increased nuclear translocationTranscriptional upregulation of TNFα, IL-6, MCP-1Concanavalin A-induced hepatitis [1]
Signal Transducer and Activator of Transcription 3Increased phosphorylationPromotion of proinflammatory macrophage polarizationTumor-associated macrophages [7]
Signal Transducer and Activator of Transcription 1Increased phosphorylationProinflammatory macrophage differentiationCancer immunotherapy models [7]

Recent evidence reveals additional complexity in G protein-coupled receptor 84 signaling, including pathway-selective (biased) agonism. Different agonists demonstrate varying efficiencies in G protein coupling versus β-arrestin recruitment, influencing downstream functional outcomes. For example, the biased agonist designated DL-175 induces similar phagocytotic activity but reduced chemotaxis compared to 6-n-octylaminouracil in macrophages. This highlights the potential for precise pharmacological intervention using antagonists like G protein-coupled receptor 84 antagonist 8 to selectively disrupt detrimental inflammatory pathways while preserving beneficial immune functions [3] [6].

G protein-coupled receptor 84 antagonist 8 exhibits target-specific inhibition in cellular assays. In G protein-coupled receptor 84-transfected Chinese hamster ovary cells, G protein-coupled receptor 84 antagonist 8 concentration-dependently reverses 6-n-octylaminouracil-mediated decreases in cyclic adenosine monophosphate production. Furthermore, in bone marrow-derived macrophages pretreated with G protein-coupled receptor 84 antagonist 8 (10 μM) before 6-n-octylaminouracil exposure, the compound partially but significantly blocks 6-n-octylaminouracil-induced phosphorylation of protein kinase B and extracellular signal-regulated kinase. This confirms its mechanism as a direct G protein-coupled receptor 84 antagonist that disrupts proximal signaling events, thereby preventing downstream inflammatory cascade activation [5].

Rationale for Targeting G Protein-Coupled Receptor 84 in Immune-Mediated Disorders

The overexpression of G protein-coupled receptor 84 in inflamed tissues provides a strong rationale for therapeutic targeting. In immune-mediated liver injury, concanavalin A challenge induces significant upregulation of G protein-coupled receptor 84 messenger ribonucleic acid (peaking at 2 hours) and protein (time-dependent increase) in hepatic tissue. This elevated expression correlates directly with disease severity, as G protein-coupled receptor 84 knockout mice exhibit markedly reduced serum alanine transaminase/aspartate transaminase levels, diminished histological damage, and decreased hepatocyte apoptosis compared to wild-type controls following concanavalin A administration. Similar overexpression patterns occur in models of endotoxemia, hyperglycemia, and hypercholesterolemia, positioning G protein-coupled receptor 84 as a common pathogenic factor across multiple inflammatory conditions [1] [2].

In oncology, G protein-coupled receptor 84 exhibits tumor-promoting effects through immune modulation. Single-cell ribonucleic acid sequencing analyses reveal that G protein-coupled receptor 84 is predominantly overexpressed on myeloid-derived suppressor cells within tumor microenvironments. These G protein-coupled receptor 84-positive myeloid-derived suppressor cells drive immunosuppression by inhibiting programmed death-ligand 1 degradation in lysosomes, thereby sustaining programmed death-ligand 1-mediated suppression of cluster of differentiation 8-positive T-cell function. Importantly, granulocyte colony-stimulating factor and granulocyte-macrophage colony-stimulating factor induce G protein-coupled receptor 84 expression through the signal transducer and activator of transcription 3/CCAAT-enhancer-binding protein beta pathway, establishing a direct link between tumor-derived factors and G protein-coupled receptor 84-mediated immunosuppression. Consequently, G protein-coupled receptor 84-positive myeloid-derived suppressor cells accumulate prominently in anti-programmed cell death protein 1 therapy-resistant patients, and high G protein-coupled receptor 84 expression signatures correlate negatively with overall survival in immunotherapy-treated cohorts [4] [7].

Table 2: Preclinical Evidence Supporting G Protein-Coupled Receptor 84 Antagonism in Immune Disorders

Disease ContextKey Findings with GPR84 TargetingMechanistic InsightsReference
Immune-Mediated Liver InjuryReduced serum transaminases, diminished apoptosis, attenuated histopathological damageSuppressed Kupffer cell activation; decreased phosphorylation of signal transducer and activator of transcription 3, extracellular signal-regulated kinase, c-Jun N-terminal kinase, p38, nuclear factor kappa B [1]
Solid Tumors (Esophageal, Melanoma, Lung)Reduced myeloid-derived suppressor cell accumulation; enhanced cluster of differentiation 8-positive T-cell infiltration and activation; synergism with anti-PD-1 therapyInhibition of programmed death-ligand 1 stabilization; blockade of granulocyte colony-stimulating factor/granulocyte-macrophage colony-stimulating factor → signal transducer and activator of transcription 3 → G protein-coupled receptor 84 axis [4] [7]
Cancer Immunotherapy ResistanceReversal of anti-programmed cell death protein 1 resistance; improved survivalReduced G protein-coupled receptor 84-positive myeloid-derived suppressor cells in tumor microenvironment; restoration of cluster of differentiation 8-positive T-cell function [4]
Macrophage PolarizationShift from pro-tumorigenic to anti-tumorigenic phenotypesEnhanced signal transducer and activator of transcription 1 pathway activation; increased expression of cluster of differentiation 40, cluster of differentiation 80, cluster of differentiation 86, human leukocyte antigen - DR alpha [7]

The cellular specificity of G protein-coupled receptor 84 expression offers a therapeutic advantage for targeted immunomodulation. Unlike broadly expressed immune checkpoints, G protein-coupled receptor 84 expression under homeostatic conditions is relatively restricted. Flow cytometry analyses across multiple tumor models confirm that G protein-coupled receptor 84 protein is predominantly restricted to myeloid-derived suppressor cells and tumor-associated macrophages within the tumor microenvironment (>90%), with minimal expression on B cells, T cells, or natural killer cells (<5%). This myeloid-selective expression profile suggests that pharmacological antagonists like G protein-coupled receptor 84 antagonist 8 may achieve immune modulation with reduced off-target effects compared to broad immunosuppressants [4] [7].

The functional consequences of G protein-coupled receptor 84 antagonism provide compelling evidence for therapeutic development. In concanavalin A-hepatitis models, treatment with the clinical-stage antagonist GLPG1205 significantly reduces serum alanine transaminase/aspartate transaminase levels and inflammatory cytokine expression, mirroring the protective effects observed in G protein-coupled receptor 84 knockout mice. In oncology, genetic ablation of G protein-coupled receptor 84 significantly impairs tumor growth in Lewis lung carcinoma and B16F0 melanoma models, with reduced myeloid-derived suppressor cell infiltration and enhanced cluster of differentiation 8-positive T-cell activation. Critically, pharmacological antagonism of G protein-coupled receptor 84 combined with anti-programmed cell death protein 1 therapy demonstrates synergistic antitumor effects, overcoming resistance to single-agent checkpoint blockade. These findings collectively validate G protein-coupled receptor 84 as a targetable node in the immune signaling network across diverse pathological contexts [1] [3] [4].

Properties

Product Name

GPR84 antagonist 8

IUPAC Name

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2

InChI Key

KSGKMLVYIUJQMZ-UHFFFAOYSA-N

SMILES

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5

Solubility

not available

Canonical SMILES

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.